BenchChemオンラインストアへようこそ!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Adenosine A1 receptor Radioligand binding Structure-activity relationship

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide (CHEMBL591710, compound 16q) is a synthetic 2-amino-5-benzoyl-4-phenylthiazole derivative that functions as a potent and selective adenosine A1 receptor (AdoA1R) antagonist. First described by Scheiff et al.

Molecular Formula C21H14N2O3S
Molecular Weight 374.4 g/mol
Cat. No. B2375567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Molecular FormulaC21H14N2O3S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H14N2O3S/c24-18(15-10-5-2-6-11-15)19-17(14-8-3-1-4-9-14)22-21(27-19)23-20(25)16-12-7-13-26-16/h1-13H,(H,22,23,25)
InChIKeyIKMNLKQUUGRBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 312605-77-9) – Potent Adenosine A1 Receptor Antagonist for Pharmacological Research Procurement


N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide (CHEMBL591710, compound 16q) is a synthetic 2-amino-5-benzoyl-4-phenylthiazole derivative that functions as a potent and selective adenosine A1 receptor (AdoA1R) antagonist [1]. First described by Scheiff et al. (2010), this compound belongs to a non-xanthine structural class designed to avoid the phosphodiesterase inhibition and low therapeutic index associated with classical xanthine-based A1 antagonists [2]. Its pharmacological profile is characterized by sub-100 nM affinity at human AdoA1R and confirmed antagonist behavior in GTP shift assays, positioning it as a valuable research tool for CNS, cardiovascular, and renal adenosine receptor studies.

Why N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by Generic Adenosine Receptor Antagonists or Unsubstituted 2-Aminothiazoles


Within the 2-amino-5-benzoyl-4-phenylthiazole series, acylation of the 2-amino group is a critical structural determinant for high adenosine A1 receptor affinity [1]. The parent 2-aminothiazole scaffold without N-acylation exhibits negligible A1 binding, while the choice of acyl substituent (e.g., furan-2-carbonyl in compound 16q vs. substituted benzoyl in 16m) produces distinct selectivity fingerprints across adenosine receptor subtypes [2]. Generic substitution with unacylated 2-aminothiazoles, non-selective xanthines such as theophylline (which also inhibits phosphodiesterases), or even closely related N-benzoyl analogs like 16m will alter both potency and subtype selectivity in unpredictable ways, potentially compromising experimental reproducibility and target validation studies. The quantitative evidence below demonstrates precisely where this compound diverges from its nearest comparators.

Quantitative Differentiation Guide: N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide vs. Closest Analogs


Single-Digit Nanomolar Affinity at Rat Adenosine A1 Receptors vs. Weaker 2-Aminothiazole Congeners

Compound 16q (the target compound) displays a Ki of 5.80 nM at rat adenosine A1 receptors, measured by displacement of [³H]CCPA from rat brain cortical membranes [1]. This affinity is >200-fold higher than the unacylated 2-amino-5-benzoyl-4-phenylthiazole parent scaffold, which lacks measurable A1 receptor binding [2]. The acyl modification at the 2-amino position is therefore not merely incremental but a compulsory structural feature for obtaining nanomolar-range receptor engagement.

Adenosine A1 receptor Radioligand binding Structure-activity relationship

Species-Translated A1 Potency: Rat-to-Human Affinity Retention vs. Comparator 16m

When evaluated at recombinant human adenosine A1 receptors expressed in CHO cells, compound 16q exhibits a Ki of 54 nM [1]. In contrast, the lead compound of the series, 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole), shows a Ki of 57.4 nM at human A1 receptors despite its superior rat A1 affinity (Ki = 4.83 nM) [2]. The rat-to-human affinity fold-shift for 16q (~9.3-fold) is directionally comparable to that of 16m (~11.9-fold), indicating that both compounds maintain translatable target engagement across species. However, 16q achieves this with a structurally simpler furan-2-carbonyl group rather than a para-methylbenzoyl substitution, which may confer synthetic accessibility advantages without loss of human receptor potency.

Human adenosine A1 receptor CHO cell expression Species translation

A1 vs. A3 Subtype Selectivity: ~4-Fold Discrimination Relevant to Off-Target Profiling

Compound 16q binds to human adenosine A3 receptors with a Ki of 208 nM [1], yielding an A3/A1 selectivity ratio of approximately 3.9-fold (208 nM / 54 nM) [2]. While this selectivity window is moderate, it contrasts with non-selective adenosine antagonists such as theophylline, which exhibits Ki values in the micromolar range across all four adenosine receptor subtypes (A1, A2A, A2B, A3) with essentially no subtype discrimination [3]. For experimental designs requiring preferential A1 receptor blockade with measurable but reduced A3 engagement, 16q offers a defined pharmacological window that can be quantitatively accounted for in data interpretation.

Adenosine A3 receptor Subtype selectivity Off-target screening

Functional Antagonism Confirmed by GTP Shift: Distinguishing Neutral Antagonists from Inverse Agonists

In functional GTP shift experiments using rat brain cortical membranes, compound 16q displayed antagonist behavior at adenosine A1 receptors [1]. The IC50 for displacing [³H]DPCPX binding was 25 nM in the absence of GTP and 29 nM in the presence of 100 µM GTP [2], yielding a GTP shift ratio of ~1.16 (29/25). A GTP shift ratio close to 1.0 is characteristic of neutral antagonists, whereas inverse agonists typically exhibit a rightward shift (higher IC50 in the presence of GTP) [3]. This distinguishes 16q from certain adenosine receptor ligands that act as inverse agonists and may produce opposing effects on constitutive receptor activity.

GTP shift assay Functional antagonism Inverse agonism

Non-Xanthine Scaffold Avoids Phosphodiesterase Inhibition: A Class-Level Differentiation from Theophylline

Classical adenosine receptor antagonists such as theophylline (1,3-dimethylxanthine) are known to inhibit multiple phosphodiesterase (PDE) families at therapeutic concentrations, contributing to side effects including tachycardia, nausea, and CNS stimulation unrelated to adenosine receptor blockade [1]. The 2-amino-5-benzoyl-4-phenylthiazole scaffold, to which compound 16q belongs, is structurally unrelated to xanthines and was explicitly designed to avoid PDE inhibition while maintaining high adenosine A1 receptor affinity [2]. Although direct PDE inhibition assays for 16q have not been reported in the public domain, the absence of the xanthine pharmacophore eliminates the structural basis for PDE binding, a class-level inference supported by the broader medicinal chemistry rationale for developing non-xanthine adenosine antagonists [3].

Non-xanthine antagonist Phosphodiesterase Target selectivity

Optimized Application Scenarios for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide in Academic and Industrial Research


CNS Adenosine A1 Receptor Target Validation Studies

The confirmed neutral antagonist profile of compound 16q (GTP shift ratio ≈ 1.16) [1] and its sub-100 nM affinity at human AdoA1R make it suitable for target validation experiments in CNS tissues where adenosine A1 receptors are highly expressed in cortex, hippocampus, and cerebellum [2]. Researchers can use 16q to block endogenous adenosine tone without perturbing constitutive A1 receptor activity, enabling clean dissection of tonic vs. phasic adenosine signaling in synaptic plasticity, neuroprotection, and cognition models.

Species-Translation Studies Bridging Rodent Pharmacology to Human Receptor Engagement

With defined Ki values at both rat (5.80 nM) and human (54 nM) A1 receptors determined under comparable radioligand displacement conditions [1], compound 16q is well-suited for cross-species pharmacological correlation studies. The ~9.3-fold rat-to-human potency difference can be explicitly modeled in PK/PD relationships, supporting translational research programs that require quantifiable target engagement across preclinical species and human in vitro systems.

Selective Pharmacological Tool for A1-Mediated Cardiovascular and Renal Function Studies

Adenosine A1 receptor antagonists are under investigation for cardiac arrhythmia, congestive heart failure, and acute renal failure [1][2]. Compound 16q offers ~4-fold selectivity for A1 over A3 receptors (Ki 54 nM vs. 208 nM at human subtypes) [3], combined with structural exclusion of PDE inhibition inherent to non-xanthine scaffolds [4]. This profile supports ex vivo Langendorff heart preparations, isolated perfused kidney models, and cardiomyocyte electrophysiology experiments where dual A1/A3 or PDE-mediated confounds must be minimized.

Chemical Biology Probe for Adenosine Receptor Subtype Deconvolution Panels

In receptor deconvolution panels where multiple adenosine subtypes are screened simultaneously, 16q provides a defined binding signature (A1 Ki = 54 nM, A3 Ki = 208 nM) [1] that can be quantitatively subtracted from multi-target activity profiles. Its structurally distinct furan-2-carboxamide acyl group [2] also serves as a chemical handle for SAR expansion or bioconjugation, enabling analog synthesis or probe development in academic medicinal chemistry laboratories.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.